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Compound of Interest

Compound Name:
2-Chloro-N6-(2-

hydroxyethyl)adenosine

Cat. No.: B15583521 Get Quote

A Note on the Target Compound: The compound 2-Chloro-N6-(2-hydroxyethyl)adenosine is

a recognized purine nucleoside analog (CAS Number: 948298-76-8).[1] However, a

comprehensive review of current scientific literature reveals a significant lack of published

research on its specific applications, mechanisms of action, and established protocols within

the field of neuroscience. Its characterization is primarily limited to its classification as a purine

analog with potential antitumor activities.[1]

Given the limited availability of neuroscience-specific data for 2-Chloro-N6-(2-
hydroxyethyl)adenosine, this document provides detailed application notes and protocols for

two closely related, extensively studied adenosine analogs with significant relevance to

neuroscience research:

2-Chloro-N6-cyclopentyladenosine (CCPA): A highly potent and selective A₁ adenosine

receptor agonist.

N⁶-(2-hydroxyethyl)adenosine (HEA): A naturally occurring adenosine derivative with

demonstrated neuroprotective properties.

These compounds are of significant interest to researchers, scientists, and drug development

professionals in neuroscience.

2-Chloro-N6-cyclopentyladenosine (CCPA)
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Application Notes:

2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and highly selective agonist for the A₁

adenosine receptor.[2][3][4][5][6] Its high affinity and selectivity make it an invaluable tool for

investigating the physiological and pathophysiological roles of the A₁ receptor in the central

nervous system. In neuroscience research, CCPA is frequently used to study synaptic

transmission, neuroprotection, and animal models of neurological disorders such as epilepsy.

[7][8] Activation of A₁ receptors by CCPA generally leads to inhibitory effects on neuronal

activity, primarily through the presynaptic inhibition of neurotransmitter release.[8]

Quantitative Data:

Parameter Value Species/Tissue Reference

A₁ Receptor Binding

Affinity (Kᵢ)
0.4 nM Rat Brain Membranes [3][5]

1.3 nM Rat Brain [4]

0.5 nM Bovine Brain [4]

A₂ Receptor Binding

Affinity (Kᵢ)
3900 nM

Rat Striatal

Membranes
[3][5]

A₁ vs A₂ₐ Receptor

Selectivity
~10,000-fold Rat [3][5]

500-920-fold Rat/Bovine [4]

Functional Activity

(IC₅₀)

33 nM (Adenylate

Cyclase Inhibition)

Rat Fat Cell

Membranes
[3][5]

Functional Activity

(EC₅₀)

8.2 nM (Negative

Chronotropic Activity)
Rat Atria [4]

Anticonvulsant Activity

(in vivo)
0.5 - 1.0 mg/kg (i.p.) Rat [7][8]

Signaling Pathway:
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CCPA, as an A₁ adenosine receptor agonist, activates a G-protein coupled receptor (GPCR) of

the Gᵢ/Gₒ family. This activation leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels. Additionally, A₁ receptor activation can

modulate ion channel activity, leading to the opening of G-protein-coupled inwardly rectifying

potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These

actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release.
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CCPA-mediated A₁ receptor signaling pathway.

Experimental Protocols:

1. In Vivo Model of Hippocampal Excitability in Rats[7][8]

Objective: To assess the anticonvulsant effects of CCPA on hippocampal afterdischarges

(ADs).

Animals: Male rats of various ages (e.g., 12, 15, 18, 25, 45, and 60 days old).

Procedure:

Implant stimulation and recording electrodes into the dorsal hippocampus under

anesthesia.
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Allow for a post-operative recovery period.

Administer CCPA (0.5 or 1.0 mg/kg) or saline (control) via intraperitoneal (i.p.) injection.

10 minutes post-injection, elicit hippocampal ADs by electrical stimulation (e.g., 2-second

series of 1-ms biphasic pulses at 60 Hz with increasing intensity from 0.05-0.6 mA).

Record the AD threshold (minimum intensity to elicit an AD) and the duration of the AD.

Analyze the data to compare the effects of CCPA with the control group.

2. Radioligand Binding Assay for A₁ Receptor Affinity[3][5]

Objective: To determine the binding affinity of CCPA for the A₁ adenosine receptor.

Materials: Rat brain membranes, [³H]PIA (a radiolabeled A₁ agonist), CCPA, filtration

apparatus.

Procedure:

Prepare rat brain membrane homogenates.

Incubate the membranes with a fixed concentration of [³H]PIA in the presence of varying

concentrations of unlabeled CCPA.

After incubation, separate bound from free radioligand by rapid filtration.

Measure the radioactivity of the filters using liquid scintillation counting.

Calculate the Kᵢ value for CCPA by analyzing the competition binding data using

appropriate software (e.g., Prism).
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Workflow for in vivo and in vitro CCPA experiments.

N⁶-(2-hydroxyethyl)adenosine (HEA)
Application Notes:

N⁶-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative found in

various fungi, such as Cordyceps cicadae.[9][10] In neuroscience research, HEA is

investigated for its neuroprotective, anti-inflammatory, and antioxidant properties.[11] Studies

have shown its potential to attenuate oxidative stress-induced cell death in neuronal cell lines.

[11] Its mechanism of action involves the modulation of multiple signaling pathways, including

those related to inflammation (NF-κB) and endoplasmic reticulum (ER) stress.[9][10][12][13]
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While its direct receptor targets in the context of neuroprotection are still being fully elucidated,

it is known to act as an anticonvulsant by activating the A₁ adenosine receptor.[14]

Quantitative Data:

Parameter Value Model System Reference

Neuroprotection (in

vitro)
5-40 µM

H₂O₂-induced

oxidative damage in

PC12 cells

[11]

Anti-inflammatory (in

vitro)
5-20 µg/mL

LPS-stimulated RAW

264.7 cells

Anti-fibrosis (in vitro) 5-20 µg/mL
TGF-β1-stimulated

NRK-49F cells

Anti-inflammatory (in

vivo)
2.5, 5, 7.5 mg/kg (i.p.)

Unilateral ureteral

obstruction in mice
[9]

Cytotoxicity (CC₅₀) >100 µM HK-2 cells [10][12]

Signaling Pathway:

HEA exhibits neuroprotective effects by mitigating oxidative stress and inflammation. In

response to stressors like H₂O₂, HEA can reduce the generation of reactive oxygen species

(ROS), stabilize mitochondrial membrane potential, and decrease calcium overload. It also

downregulates pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)-

mediated activation of NF-κB, leading to reduced production of inflammatory cytokines like

TNF-α and IL-1β.
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Neuroprotective mechanisms of HEA against oxidative stress.

Experimental Protocols:

1. In Vitro Neuroprotection Assay against Oxidative Stress[11]

Objective: To evaluate the protective effect of HEA against hydrogen peroxide (H₂O₂)-

induced oxidative damage in PC12 cells.

Cell Line: PC12 (rat pheochromocytoma) cells.

Procedure:

Culture PC12 cells in appropriate media.

Pre-treat the cells with varying concentrations of HEA (e.g., 5, 10, 20, 40 µM) for 24 hours.

Induce oxidative stress by exposing the cells to H₂O₂ (e.g., 100 µM) for an additional 12

hours.
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Assess cell viability using an MTT assay.

Measure markers of oxidative stress and cell death, such as:

Lactate dehydrogenase (LDH) release in the culture medium.

Intracellular reactive oxygen species (ROS) generation using a fluorescent probe (e.g.,

DCFH-DA).

Mitochondrial membrane potential (MMP) using a fluorescent dye (e.g., JC-1).

Intracellular calcium levels.

Analyze the data to determine the dose-dependent protective effects of HEA.

2. In Vivo Anti-inflammatory Model[9]

Objective: To assess the anti-inflammatory effects of HEA in a mouse model of unilateral

ureteral obstruction (UUO), which induces renal inflammation and fibrosis with relevance to

neuroinflammation models.

Animals: Male C57BL/6 mice.

Procedure:

Administer HEA (e.g., 2.5, 5, or 7.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection 24

hours before UUO surgery.

Induce UUO by ligating the left ureter.

Continue daily HEA or vehicle treatment for 14 days post-operatively.

At the end of the treatment period, sacrifice the animals and collect kidney tissue.

Analyze the tissue for markers of inflammation, such as:

Expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using qPCR, ELISA,

or immunohistochemistry.
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Activation of the NF-κB signaling pathway via Western blot analysis of key pathway

proteins (e.g., phosphorylated p65).

Compare the results from HEA-treated groups with the UUO vehicle control group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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